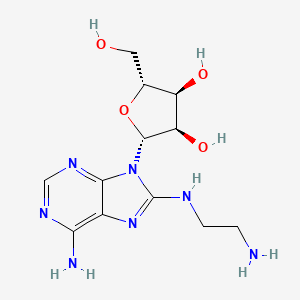
8-((2-Aminoethyl)amino)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((2-Aminoethyl)amino)adenosine is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction. This compound is characterized by the presence of an aminoethyl group attached to the adenosine molecule, which can significantly alter its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Aminoethyl)amino)adenosine typically involves the modification of adenosine through a series of chemical reactions. One common method is the nucleophilic substitution reaction where adenosine is reacted with an appropriate amine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification through crystallization or chromatography to ensure the compound meets the required standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
8-((2-Aminoethyl)amino)adenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile used .
Scientific Research Applications
8-((2-Aminoethyl)amino)adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, particularly in signal transduction and energy transfer.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of 8-((2-Aminoethyl)amino)adenosine involves its interaction with specific molecular targets, such as adenosine receptors. These receptors are G protein-coupled receptors that mediate various physiological responses. The compound can modulate the activity of these receptors, influencing processes such as neurotransmission, cardiovascular function, and immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adenosine derivatives such as:
- N6-(2-Aminoethyl)adenosine
- N6-(2-Hydroxyethyl)adenosine
- N6-(2-Methylaminoethyl)adenosine
Uniqueness
What sets 8-((2-Aminoethyl)amino)adenosine apart is its specific structure, which confers unique chemical and biological properties. For instance, the presence of the aminoethyl group can enhance its binding affinity to certain receptors or alter its metabolic stability compared to other adenosine derivatives .
Properties
CAS No. |
62936-94-1 |
|---|---|
Molecular Formula |
C12H19N7O4 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-8-(2-aminoethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H19N7O4/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-8(22)7(21)5(3-20)23-11/h4-5,7-8,11,20-22H,1-3,13H2,(H,15,18)(H2,14,16,17)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
YGOKNGZQSZCCMB-IOSLPCCCSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCN)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















